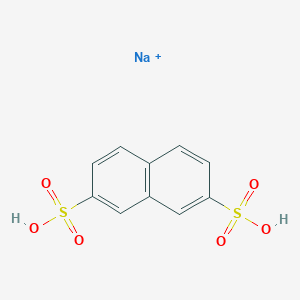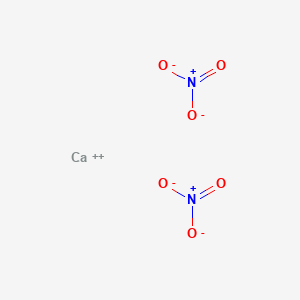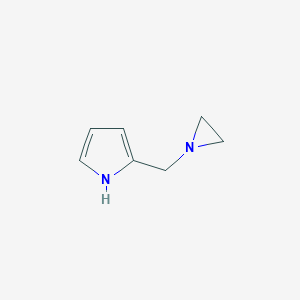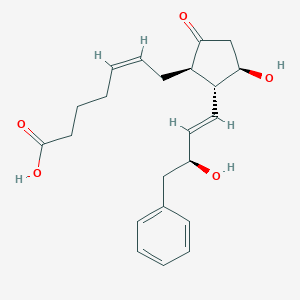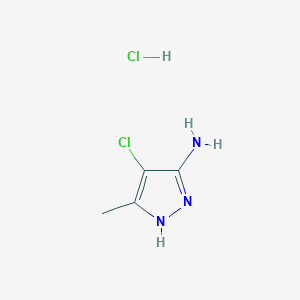
4-chloro-5-methyl-1H-pyrazol-3-amine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-methyl-1H-pyrazol-3-amine hydrochloride (CMPAH) is a synthetic compound of the pyrazoline family. It has been studied extensively for its potential applications in science, medicine, and other fields.
Applications De Recherche Scientifique
Antileishmanial and Antimalarial Applications
This compound has been studied for its potential use in treating parasitic diseases such as leishmaniasis and malaria. Research indicates that derivatives of this molecule can inhibit the growth of the parasites responsible for these diseases, offering a promising avenue for the development of new antiparasitic drugs .
Antibacterial Properties
The pyrazole scaffold, to which this compound belongs, is known for its antibacterial properties. It can be utilized in the synthesis of new antibacterial agents, especially in the face of increasing antibiotic resistance .
Anti-inflammatory and Analgesic Effects
4-Chloro-5-methyl-1H-pyrazol-3-amine Hydrochloride has been explored for its anti-inflammatory and analgesic effects. This makes it a candidate for the development of new medications that can alleviate pain and reduce inflammation without the side effects associated with traditional drugs .
Anticancer Research
Compounds with a pyrazole core are being investigated for their anticancer activities. They may work by interfering with the signaling pathways that cancer cells use to grow and proliferate, thus providing a targeted approach to cancer treatment .
Anticonvulsant Potential
Research suggests that this compound may have applications in the treatment of epilepsy and other seizure disorders. Its anticonvulsant properties could be harnessed to create safer and more effective treatments for patients suffering from these conditions .
Anthelmintic Activity
The anthelmintic activity of this compound makes it useful in the development of treatments against parasitic worms. This is particularly important for veterinary medicine and for communities where such infections are prevalent .
Antioxidant Capabilities
As an antioxidant, 4-Chloro-5-methyl-1H-pyrazol-3-amine Hydrochloride can help in the prevention of oxidative stress-related diseases. This includes its use in research focused on neurodegenerative diseases and aging .
Herbicidal Use
The herbicidal properties of this compound allow it to be used in agricultural research to develop new weed control agents. This application is crucial for enhancing crop protection and yield .
Mécanisme D'action
Target of Action
Pyrazole derivatives have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole derivatives have been shown to interact with their targets, leading to changes that result in their pharmacological effects .
Biochemical Pathways
It’s known that pyrazole derivatives can affect various biochemical pathways, leading to downstream effects that contribute to their pharmacological activities .
Result of Action
It’s known that pyrazole derivatives can have significant antileishmanial and antimalarial activities .
Propriétés
IUPAC Name |
4-chloro-5-methyl-1H-pyrazol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3.ClH/c1-2-3(5)4(6)8-7-2;/h1H3,(H3,6,7,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBONAWLPWGJTPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385129 |
Source


|
| Record name | 4-chloro-5-methyl-1H-pyrazol-3-amine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-5-methyl-1H-pyrazol-3-amine Hydrochloride | |
CAS RN |
130128-49-3 |
Source


|
| Record name | 4-chloro-5-methyl-1H-pyrazol-3-amine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 130128-49-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






